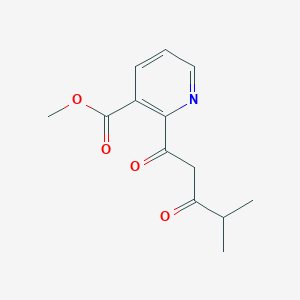
Methyl 2-(4-methyl-3-oxopentanoyl)pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-methyl-3-oxopentanoyl)pyridine-3-carboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with a carboxylate ester and a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methyl-3-oxopentanoyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-3-oxopentanoic acid with pyridine-3-carboxylic acid methyl ester under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 2-(4-methyl-3-oxopentanoyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, and other substituted derivatives.
科学的研究の応用
Methyl 2-(4-methyl-3-oxopentanoyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl 2-(4-methyl-3-oxopentanoyl)pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s ketone and ester groups can participate in hydrogen bonding and other interactions with biological targets, influencing its pharmacological effects.
類似化合物との比較
Similar Compounds
- Methyl 2-(4-methyl-3-oxopentanoyl)pyridine-4-carboxylate
- Methyl 2-(4-methyl-3-oxopentanoyl)pyridine-2-carboxylate
- Ethyl 2-(4-methyl-3-oxopentanoyl)pyridine-3-carboxylate
Uniqueness
Methyl 2-(4-methyl-3-oxopentanoyl)pyridine-3-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
110236-20-9 |
|---|---|
分子式 |
C13H15NO4 |
分子量 |
249.26 g/mol |
IUPAC名 |
methyl 2-(4-methyl-3-oxopentanoyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-8(2)10(15)7-11(16)12-9(13(17)18-3)5-4-6-14-12/h4-6,8H,7H2,1-3H3 |
InChIキー |
TXQCHAWSOKDXSA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)CC(=O)C1=C(C=CC=N1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



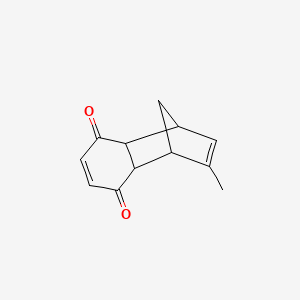
![2-[(4-Octylphenyl)sulfamoyl]benzoic acid](/img/structure/B14330805.png)
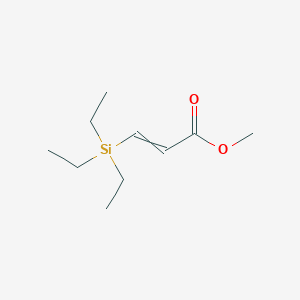
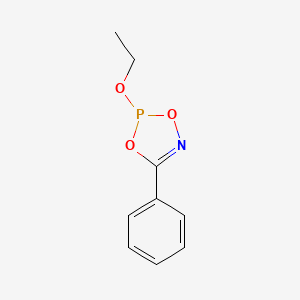
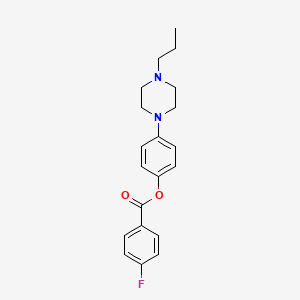
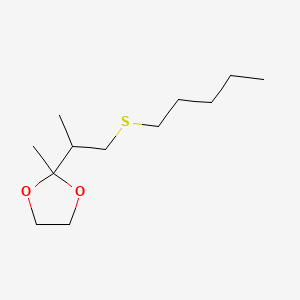
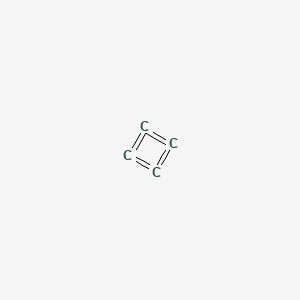
![(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone](/img/structure/B14330831.png)
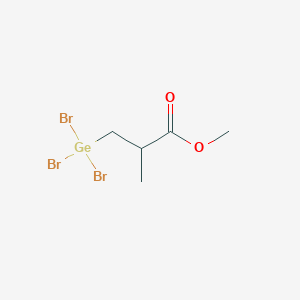
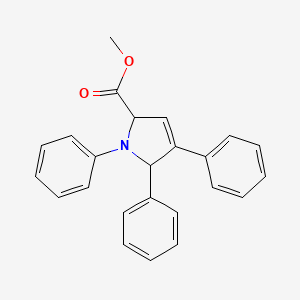
![3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14330842.png)
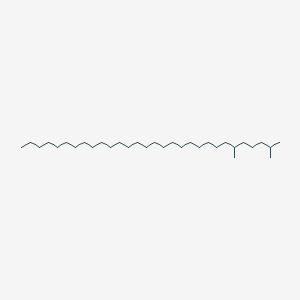
![Trichloro[(trichloromethyl)peroxy]methane](/img/structure/B14330862.png)
